

5-Bromoisoxazole chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromoisoxazole

Cat. No.: B1592306

[Get Quote](#)

An In-depth Technical Guide to **5-Bromoisoxazole**: Chemical Properties and Reactivity

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **5-bromoisoxazole**, a pivotal heterocyclic building block in modern organic synthesis and drug discovery. We will move beyond a simple recitation of facts to a detailed analysis of its core chemical properties, reactivity, and practical applications, grounded in established scientific literature. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this versatile reagent.

Core Molecular Profile of 5-Bromoisoxazole

5-Bromoisoxazole is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The isoxazole ring is a well-regarded pharmacophore, present in numerous approved drugs and biologically active compounds, owing to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.^{[1][2]} The strategic placement of a bromine atom at the C5 position renders the molecule an exceptionally useful synthetic intermediate. This halogen serves as a versatile handle for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions.

The fundamental properties of **5-bromoisoxazole** are summarized below.

Physicochemical and Spectroscopic Data

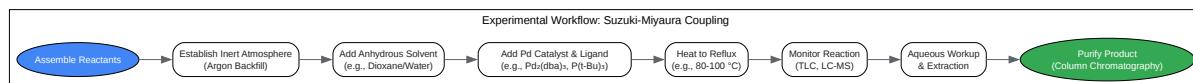
Property	Value	Source
CAS Number	1133930-99-0	[3]
Molecular Formula	C ₃ H ₂ BrNO	[3]
Molecular Weight	147.96 g/mol	[3]
Boiling Point	182.7 ± 13.0 °C (Predicted)	[3]
Density	1.812 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	-3.98 ± 0.50 (Predicted)	[3]

Expected Spectroscopic Data:

Technique	Expected Observations
¹ H NMR	The spectrum is expected to show two signals for the protons on the isoxazole ring.
¹³ C NMR	The spectrum would display signals for the three carbon atoms of the isoxazole ring.
Mass Spec. (MS)	The mass spectrum will exhibit a characteristic molecular ion peak (M ⁺) and an M+2 peak of nearly equal intensity, which is the distinctive isotopic signature of a bromine-containing compound. [1]
Infrared (IR)	The IR spectrum is expected to show characteristic absorption bands for the C=N stretching of the isoxazole ring and the C-Br bond. [1]

The Reactivity Landscape of 5-Bromoisoaxazole

The chemical behavior of **5-bromoisoaxazole** is dominated by the bromine substituent at the C5 position. This position is susceptible to a variety of transformations that allow for the


elaboration of the isoxazole core, making it a cornerstone for library synthesis and the development of complex molecular architectures.

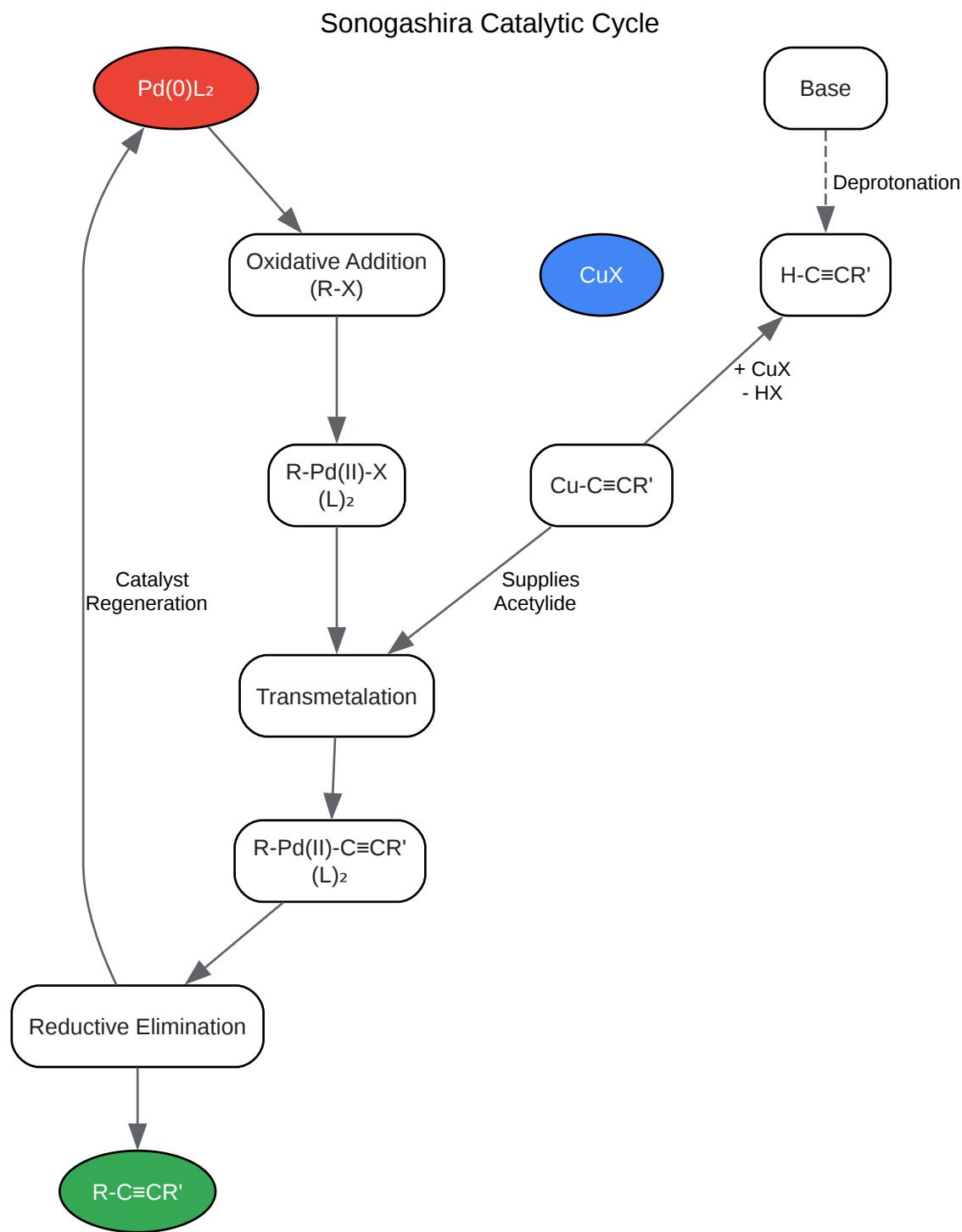
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and widely utilized applications of **5-bromoisoxazole**. The carbon-bromine bond provides an ideal site for oxidative addition into a palladium(0) complex, initiating catalytic cycles that forge new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound. For **5-bromoisoxazole**, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C5 position.

Causality Behind Experimental Choices: The selection of the palladium source, ligand, and base is critical for achieving high yields and suppressing side reactions. A bulky, electron-rich phosphine ligand, such as tri-tert-butylphosphine ($P(t\text{-Bu})_3$), is often essential.^[2] This ligand promotes the reductive elimination step (the final C-C bond formation) and stabilizes the active $Pd(0)$ species. A base, such as potassium phosphate (K_3PO_4), is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.^{[4][5]}

[Click to download full resolution via product page](#)


Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Protocol: Suzuki-Miyaura Coupling of **5-Bromoisoxazole** with an Arylboronic Acid^{[2][4]}

- Preparation: To an oven-dried Schlenk tube, add the **5-bromoisoxazole** (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K_3PO_4 , 2.0 equiv.).
- Inerting: Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
- Catalyst Loading: Under a positive pressure of argon, add the palladium catalyst (e.g., $Pd_2(dbu)_3$, 2.5 mol%) and the phosphine ligand (e.g., $P(t-Bu)_3 \cdot HBF_4$, 5 mol%).
- Reaction: Add anhydrous solvent (e.g., dioxane/water mixture) via syringe. Place the reaction vessel in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C) for 4-24 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.^[6] This reaction is invaluable for synthesizing alkynylated isoxazoles, which are important precursors for more complex heterocyclic systems and can be found in various biologically active molecules.^{[7][8]}

Causality Behind Experimental Choices: The classical Sonogashira reaction employs a dual-catalyst system: a palladium complex to activate the C-Br bond and a copper(I) salt (e.g., CuI) to act as a co-catalyst. The copper acetylide intermediate is more reactive towards the palladium complex than the alkyne itself, accelerating the catalytic cycle. An amine base, such as triethylamine or diisopropylethylamine, is used both to scavenge the HBr byproduct and to serve as the solvent. Copper-free variations have also been developed to avoid the homocoupling of alkynes (Glaser coupling), which can be a significant side reaction.^[6]

[Click to download full resolution via product page](#)

Caption: The dual catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling of **5-Bromoisoxazole**^{[7][9]}

- Preparation: In a Schlenk tube, dissolve **5-bromoisoxazole** (1.0 equiv.) in a suitable solvent such as THF or DMF.
- Inerting: Degas the solution by bubbling argon through it for 15-20 minutes.
- Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI , 1-10 mol%), and an amine base (e.g., triethylamine, 2-3 equiv.).
- Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
- Workup: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
- Purification: Dissolve the residue in an appropriate organic solvent and wash with aqueous ammonium chloride solution (to remove copper salts) and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Nucleophilic Aromatic Substitution (SNA_r_)

While less common than cross-coupling, the isoxazole ring can undergo nucleophilic aromatic substitution (SNA_r_), particularly if activated by electron-withdrawing groups. In some cases, the bromine at C5 can be displaced by strong nucleophiles. However, often a more strongly activating group, like a nitro group, is required for this transformation to be efficient.^{[10][11][12]} For instance, studies on 5-nitroisoxazoles demonstrate efficient displacement of the nitro group by various O, N, and S-centered nucleophiles.^{[11][12]} This suggests that while direct substitution of the bromine on **5-bromoisoxazole** may require forcing conditions, conversion of the bromo-substituent to a more labile group or introduction of activating groups elsewhere on the ring can facilitate SNA_r_ pathways.

Ring-Opening Reactions

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions, particularly reductive cleavage. This property is exploited synthetically to transform the heterocyclic core into valuable acyclic building blocks like β -hydroxy ketones or γ -amino alcohols. More recently, methods for ring-opening fluorination have been developed. Treating

isoxazoles with an electrophilic fluorinating agent can lead to ring cleavage and the formation of α -fluorocyano-ketones, providing access to complex fluorinated molecules.[13]

Safety and Handling

As with all laboratory chemicals, **5-bromoisoxazole** and its derivatives should be handled with appropriate care.

- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[14][15]
- Handling: Use in a well-ventilated area or a chemical fume hood.[14] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[14]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14][16]
- Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents. [14]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]

Conclusion

5-Bromoisoxazole is a high-value synthetic intermediate whose utility is centered on the reactivity of its carbon-bromine bond. It serves as a robust and reliable substrate in a multitude of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings, enabling the straightforward synthesis of complex, substituted isoxazoles. Its capacity to undergo these transformations makes it an indispensable tool for medicinal chemists and organic synthesis professionals in the construction of novel molecular entities for drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromoisoxazole CAS#: 1133930-99-0 [amp.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.ca [fishersci.ca]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.ie [fishersci.ie]
- To cite this document: BenchChem. [5-Bromoisoxazole chemical properties and reactivity]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1592306#5-bromoisoxazole-chemical-properties-and-reactivity>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com